molecular formula C6H6Br2ClN B2886832 4-Bromo-5-chloro-2-methylpyridine hydrobromide CAS No. 2227206-20-2

4-Bromo-5-chloro-2-methylpyridine hydrobromide

Cat. No.: B2886832
CAS No.: 2227206-20-2
M. Wt: 287.38
InChI Key: XJMGEELBONNGKI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methylpyridine hydrobromide is a chemical compound with the molecular formula C6H6Br2ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methylpyridine hydrobromide typically involves the bromination and chlorination of 2-methylpyridine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. The process can be summarized as follows:

    Bromination: 2-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

    Formation of Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methylpyridine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of a halogen source.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-5-chloro-2-methylpyridine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methylpyridine hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Lacks the chlorine atom at the 5-position.

    5-Chloro-2-methylpyridine: Lacks the bromine atom at the 4-position.

    2-Methylpyridine: Lacks both the bromine and chlorine atoms.

Uniqueness

4-Bromo-5-chloro-2-methylpyridine hydrobromide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

4-bromo-5-chloro-2-methylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c1-4-2-5(7)6(8)3-9-4;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMGEELBONNGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Cl)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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